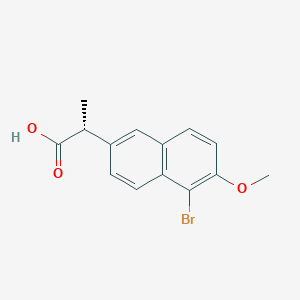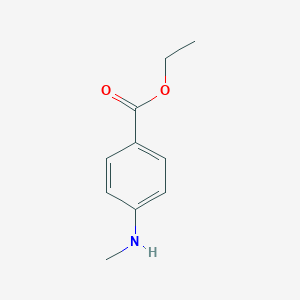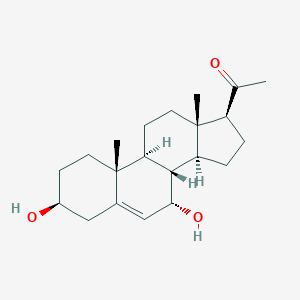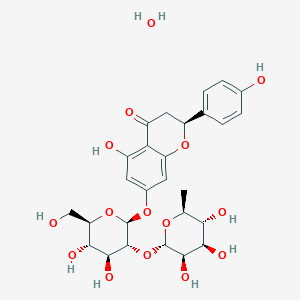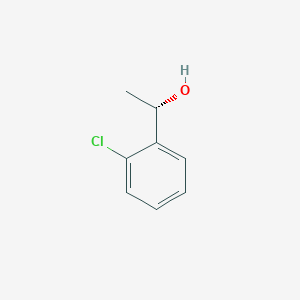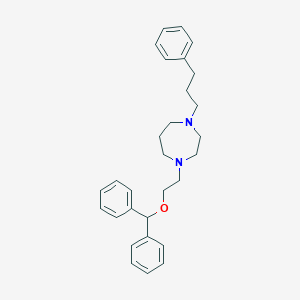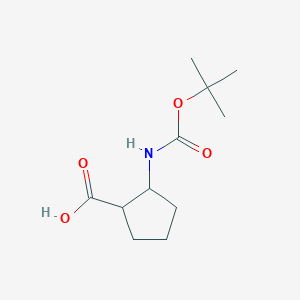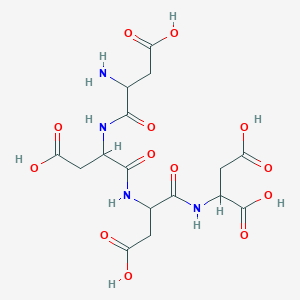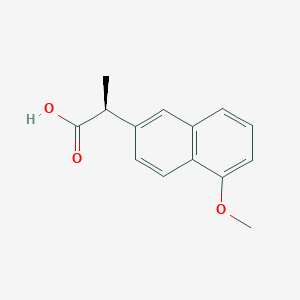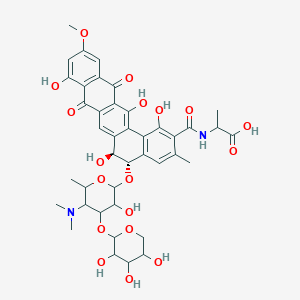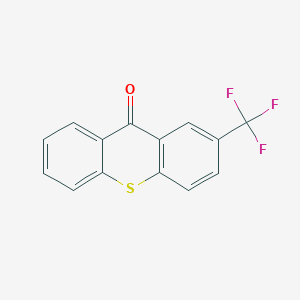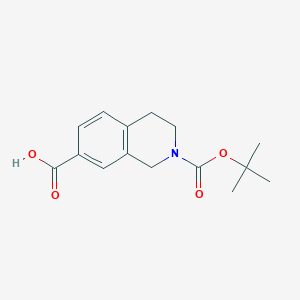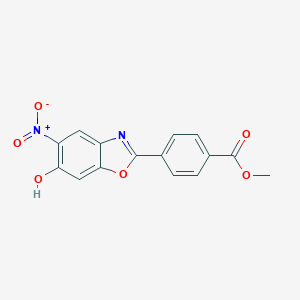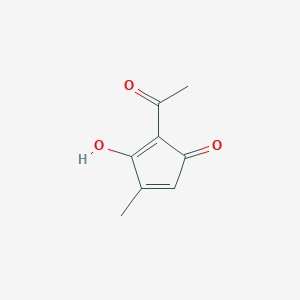
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Meldrum's acid derivative and is widely used in various research fields such as organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, studies have shown that this compound can act as an electrophile and a nucleophile, making it a versatile reagent in organic synthesis. It can also act as a Lewis acid, which makes it useful in catalytic reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- are not well studied. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions, making it a valuable tool in organic synthesis. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. Additionally, the compound's potential applications in catalysis and material science are also areas of interest for future research.
Conclusion:
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been used as a starting material in the synthesis of various organic compounds. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes. While the compound has several advantages in lab experiments, it also has limitations due to its high reactivity and cost. Future research on this compound should focus on developing new synthetic methods, studying its potential therapeutic effects, and exploring its applications in catalysis and material science.
Synthesemethoden
The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved by reacting Meldrum's acid with formaldehyde and subsequent alkylation with methyl iodide. The reaction takes place in the presence of a strong base such as potassium carbonate and requires careful handling due to the reactive nature of the reagents involved.
Wissenschaftliche Forschungsanwendungen
The compound 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a reagent in organic synthesis, where it is employed in reactions such as Michael addition, aldol condensation, and Knoevenagel condensation.
Eigenschaften
CAS-Nummer |
128886-98-6 |
|---|---|
Produktname |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- |
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3 |
InChI-Schlüssel |
RVRIIDSRIPHWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
Kanonische SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
Synonyme |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
